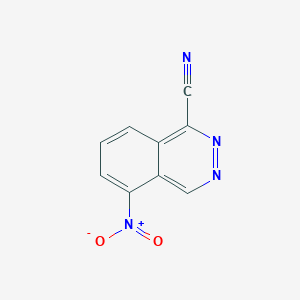
5-Nitrophthalazine-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitrophthalazine-1-carbonitrile is an organic compound with the molecular formula C9H4N4O2 It is a derivative of phthalazine, characterized by the presence of a nitro group at the 5-position and a cyano group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of phthalazine with nitric acid to introduce the nitro group, followed by a reaction with cyanogen bromide to introduce the cyano group .
Industrial Production Methods: Industrial production of 5-Nitrophthalazine-1-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 5-Nitrophthalazine-1-carbonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 5-Aminophthalazine-1-carbonitrile.
Substitution: Various substituted phthalazine derivatives.
Oxidation: Oxidized phthalazine derivatives.
Scientific Research Applications
5-Nitrophthalazine-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Nitrophthalazine-1-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The cyano group can also participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Phthalazine: The parent compound without the nitro and cyano groups.
5-Nitrophthalazine: Lacks the cyano group.
1-Cyanophthalazine: Lacks the nitro group.
Uniqueness: 5-Nitrophthalazine-1-carbonitrile is unique due to the presence of both the nitro and cyano groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H4N4O2 |
|---|---|
Molecular Weight |
200.15 g/mol |
IUPAC Name |
5-nitrophthalazine-1-carbonitrile |
InChI |
InChI=1S/C9H4N4O2/c10-4-8-6-2-1-3-9(13(14)15)7(6)5-11-12-8/h1-3,5H |
InChI Key |
HKHJMWCFDMEHOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=NC=C2C(=C1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


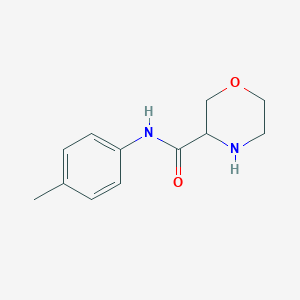
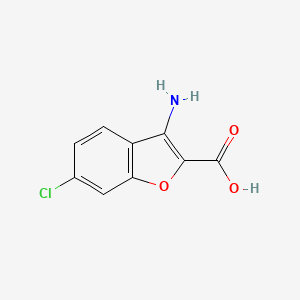
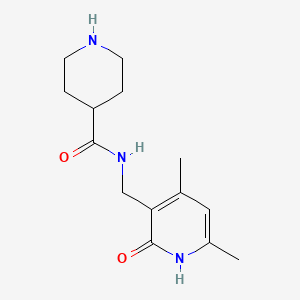
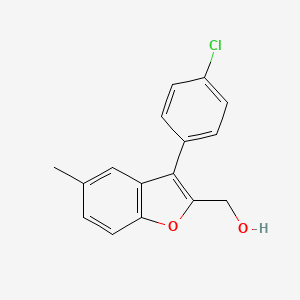
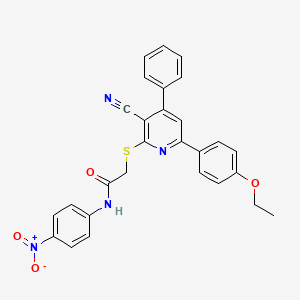
![2-(4-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11778178.png)
![2-(Prop-2-yn-1-yl)-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11778182.png)
![Ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B11778190.png)
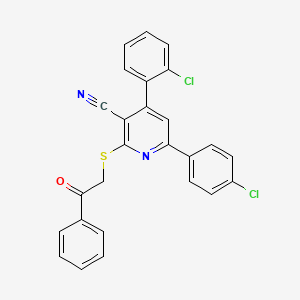
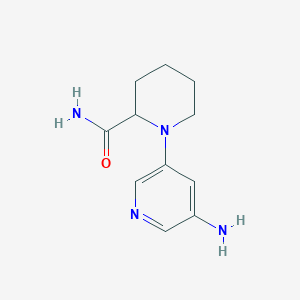
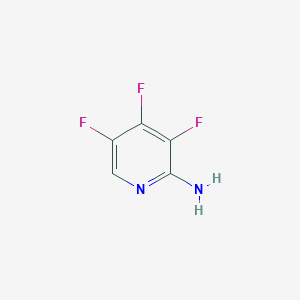
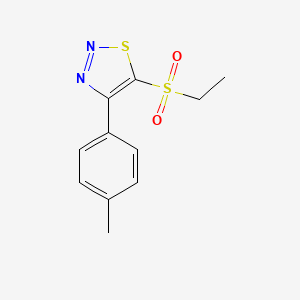
![tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate](/img/structure/B11778222.png)
![5-Chloro-7-(3,5-difluorophenethyl)-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11778225.png)
